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(S,R,S)-AHPC-PEG3-propionic acid -

(S,R,S)-AHPC-PEG3-propionic acid

Catalog Number: EVT-3009569
CAS Number:
Molecular Formula: C32H46N4O9S
Molecular Weight: 662.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R,S)-AHPC-PEG3-propionic acid is a specialized chemical compound classified as an E3 ligase ligand-linker conjugate. This compound is notable for its role in targeted protein degradation strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The structure integrates a (S,R,S)-AHPC-based ligand with a polyethylene glycol (PEG) linker, enhancing solubility and bioavailability while facilitating selective protein interactions.

Source

(S,R,S)-AHPC-PEG3-propionic acid is synthesized through chemical processes that typically involve the coupling of the (S,R,S)-AHPC ligand with a three-unit PEG chain and propionic acid. This compound is commercially available from various suppliers, including MedChemExpress and Xcess Biosciences, which provide detailed product specifications and synthesis protocols .

Classification

This compound falls under the category of small molecules used in chemical biology, specifically in the field of targeted protein degradation. It is classified as a linker conjugate due to its structural components that link the E3 ligase ligand to other molecular entities, enhancing its functional applications in research and therapeutic contexts.

Synthesis Analysis

Methods

The synthesis of (S,R,S)-AHPC-PEG3-propionic acid typically involves several key steps:

  1. Preparation of Reactants: The (S,R,S)-AHPC ligand is prepared alongside a PEG derivative and propionic acid.
  2. Activation of Carboxylic Acid: The carboxylic acid group of propionic acid can be activated using coupling agents such as N-Hydroxysuccinimide (NHS) or Dicyclohexylcarbodiimide (DCC) to facilitate the reaction with amine-containing compounds .
  3. Coupling Reaction: The activated carboxylic acid is then reacted with the amine group of the PEG linker under controlled conditions (e.g., in a suitable solvent like dimethylformamide or dimethyl sulfoxide) at room temperature for several hours.
  4. Purification: The final product is purified using techniques such as column chromatography or precipitation methods to isolate (S,R,S)-AHPC-PEG3-propionic acid from unreacted materials .

Technical Details

The reaction conditions are optimized based on the specific reactivity of the components involved. Typical conditions might include stirring at room temperature for 12-24 hours, followed by quenching and purification steps to achieve a high yield of the desired product.

Molecular Structure Analysis

Structure

(S,R,S)-AHPC-PEG3-propionic acid has a complex molecular structure characterized by:

  • Molecular Formula: C32H46N4O9S
  • Molecular Weight: Approximately 642.8 g/mol
  • Structural Features: The structure includes a central PEG chain consisting of three repeating ethylene glycol units, an (S,R,S)-AHPC ligand, and a terminal propionic acid moiety.

Data

The structural data can be visualized using molecular modeling software or databases such as PubChem, which provides comprehensive details about its chemical properties and structure .

Chemical Reactions Analysis

Reactions

(S,R,S)-AHPC-PEG3-propionic acid participates in various chemical reactions primarily related to its function as a linker in PROTAC development:

  1. Formation of PROTACs: The compound can be utilized to create bifunctional molecules that recruit E3 ligases to target proteins for degradation.
  2. Conjugation Reactions: It can undergo further conjugation with other biomolecules, allowing for tailored modifications that enhance specificity and efficacy in biological applications.

Technical Details

These reactions often require specific conditions such as pH adjustments and careful control of reactant concentrations to ensure optimal yields and functionality.

Mechanism of Action

Process

The mechanism of action for (S,R,S)-AHPC-PEG3-propionic acid involves its role as a bridge between an E3 ligase and a target protein:

  1. Recruitment: The (S,R,S)-AHPC ligand binds to an E3 ligase, facilitating its proximity to the target protein.
  2. Ubiquitination: Once bound, the E3 ligase catalyzes the ubiquitination of the target protein, marking it for degradation by the proteasome.
  3. Degradation: This process effectively reduces the levels of specific proteins within cells, enabling targeted therapeutic interventions.

Data

This mechanism underscores the potential applications in drug development, particularly for diseases where protein overexpression contributes to pathology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid or powder.
  • Solubility: Highly soluble in water due to the PEG component, enhancing its usability in biological systems.

Chemical Properties

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment.

Applications

(S,R,S)-AHPC-PEG3-propionic acid has significant applications in scientific research:

  1. Targeted Protein Degradation: Utilized in developing PROTACs aimed at selectively degrading disease-related proteins.
  2. Chemical Biology Research: Serves as a tool for studying protein interactions and cellular processes.
  3. Therapeutic Development: Potential use in designing novel therapeutics targeting specific proteins implicated in various diseases, including cancer.

This compound exemplifies the intersection of chemistry and biology, paving the way for innovative therapeutic strategies through precise molecular design and application.

Molecular Design & Rationale in Targeted Protein Degradation

Role of E3 Ubiquitin Ligase Recruitment in PROTAC Architecture

E3 ubiquitin ligases are indispensable components of the ubiquitin-proteasome system (UPS), conferring substrate specificity during ubiquitination. With over 600 human E3 ligases identified, fewer than 2% (primarily VHL, CRBN, and IAPs) have been harnessed for proteolysis-targeting chimeras (PROTACs) [2] [7]. PROTACs function as heterobifunctional molecules comprising:

  • A target protein-binding ligand
  • An E3 ligase-recruiting ligand
  • A linker facilitating ternary complex formation

This architecture hijacks E3 ligase activity to ubiquitinate non-native substrates, leading to proteasomal degradation. The catalytic mechanism enables sub-stoichiometric activity, overcoming limitations of occupancy-driven inhibitors [1] [10]. Recruitment of diverse E3 ligases is critical for expanding the "PROTACtable" genome, mitigating resistance from E3 mutations, and leveraging tissue-specific E3 expression to reduce off-target effects [2] [7].

Structural Basis of (S,R,S)-AHPC as a VHL Ligand for Ternary Complex Formation

(S,R,S)-AHPC (VH032) is a peptidomimetic ligand derived from the hydroxyproline-containing degron of HIF-1α, optimized for high-affinity VHL binding. Its design exploits critical interactions between the hydroxyproline core and VHL's Ser111/His115 residues [1] [7]. Key structural features include:

  • Hydroxyproline mimicry: Serves as a structural analog of HIF-1α's Pro564, forming hydrogen bonds within VHL's binding pocket [1].
  • Capping group modifications: Introduction of fluoro-/cyano-cyclopropyl groups (e.g., VH101, VH298) enhances binding affinity to <100 nM, surpassing native HIF-1α peptides [1].
  • Stereochemical specificity: The (S,R,S) configuration optimizes spatial orientation for ternary complex formation with diverse POIs [3] [4].

Table 1: Structural Features Enabling (S,R,S)-AHPC-VHL Interactions

Structural ElementRole in VHL BindingAffinity Enhancement
Hydroxyproline coreH-bonding with Ser111/His115Kd ≈ 1–5 µM (early analogs)
Fluoro-cyclopropyl capping (VH101)Hydrophobic interactionsKd < 100 nM
Cyano-cyclopropyl capping (VH298)Polar contacts and steric fitKd ≈ 40–90 nM
(S,R,S) stereochemistryOptimal positioning for POI engagementTernary complex stability

Cocrystal structures (e.g., VH032-VHL complex) reveal solvent-exposed exit vectors for linker conjugation, enabling POI engagement without steric clashes [1] [7].

Linker Engineering: PEG3 Spacer Optimization for Spatial Flexibility and Target Engagement

The linker in PROTACs balances ternary complex formation, solubility, and cell permeability. Polyethylene glycol (PEG)-based spacers—particularly PEG3—are widely adopted due to:

  • Spatial flexibility: The 12-atom chain (three ethylene oxide units) enables optimal distance (∼10–15 Å) between VHL and POI ligands, facilitating ternary complex formation [4] [6].
  • Hydrophilicity: Enhances aqueous solubility, countering the hydrophobic nature of E3/target ligands [6] [10].
  • Biocompatibility: Reduced steric hindrance and immunogenicity versus alkyl or peptide linkers [6].

In (S,R,S)-AHPC-PEG3-propionic acid, the PEG3 unit bridges the VHL ligand and a carboxylic acid group for POI-ligand conjugation. The propionic acid moiety facilitates amide coupling to amine-containing warheads [4] [6].

Table 2: Impact of PEG Linker Length on PROTAC Properties

Linker TypeLength (Atoms)Degradation Efficiency*SolubilityKey Applications
PEG28Moderate++Low-molecular-weight POIs
PEG312High+++Kinases, nuclear proteins
PEG416Variable++++Membrane-associated targets
PEG624Low (steric clash risk)+++++Limited utility

*Relative degradation efficiency observed in cellular assays for VHL-based PROTACs [4] [6] [10].

Comparative Analysis of (S,R,S)-AHPC Derivatives in E3 Ligase Selectivity

(S,R,S)-AHPC derivatives exhibit distinct biochemical profiles based on linker modifications and capping groups. Key derivatives include:

  • (S,R,S)-AHPC-Boc (VH032-Boc):
  • Features a tert-butyloxycarbonyl (Boc) group protecting the linker attachment amine [3].
  • Used in early-stage PROTAC synthesis to prevent side reactions.
  • Requires deprotection for conjugation, limiting synthetic efficiency [3].

  • (S,R,S)-AHPC-PEG3-propionic acid:

  • Integrates a pre-attached PEG3-propionic acid linker, enabling single-step POI-ligand conjugation [4] [6].
  • Enhances degradation efficiency across kinases (e.g., BTK, EGFR) and nuclear proteins (e.g., BRD4) versus Boc-protected analogs [4] [6].

  • Thalidomide/Pomalidomide-based CRBN ligands:

  • Exhibit broader E3 selectivity but risk off-target degradation (e.g., IKZF1/3) [2] [7].
  • Differ fundamentally from VHL ligands: Molecular glues versus bifunctional recruiters [7].

Table 3: Biochemical Properties of Key (S,R,S)-AHPC Derivatives

DerivativeMolecular WeightLinker AttachmentE3 SelectivityKey Advantages
(S,R,S)-AHPC-Boc530.68 g/molAmine (Boc-protected)Exclusive for VHLSynthetic intermediate stability
(S,R,S)-AHPC-PEG3-propionic acid662.79 g/molCarboxylic acidExclusive for VHLReady-to-conjugate; optimized ternary complex formation
Thalidomide-PEG4-propionic acid~700 g/mol (est.)VariableCRBNBroad kinase degradation

VHL-selective ligands like (S,R,S)-AHPC-PEG3-propionic acid minimize off-target effects associated with CRBN-based degraders and leverage tissue-specific VHL expression (e.g., low in platelets) to enhance therapeutic windows [2] [7].

Properties

Product Name

(S,R,S)-AHPC-PEG3-propionic acid

IUPAC Name

3-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C32H46N4O9S

Molecular Weight

662.8 g/mol

InChI

InChI=1S/C32H46N4O9S/c1-21-28(46-20-34-21)23-7-5-22(6-8-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)9-11-43-13-15-45-16-14-44-12-10-27(39)40/h5-8,20,24-25,29,37H,9-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1

InChI Key

YHEJFYORSLEJKX-BEYSDYMESA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O

Solubility

not available

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O

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